rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester
Description
rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester, also known as tert-butoxycarbonyl-2-piperidinecarboxylic acid, is a compound widely used in organic synthesis. It is primarily utilized as a protecting group for amines, which helps in preventing unwanted reactions during chemical synthesis. The compound has a molecular formula of C14H23NO4 and a molecular weight of 269.34 g/mol .
Properties
CAS No. |
811420-46-9 |
|---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(2S,3aR,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m1/s1 |
InChI Key |
POJYGQHOQQDGQZ-VWYCJHECSA-N |
SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
Pictograms |
Flammable; Irritant |
Synonyms |
(2S*,3aR*,7aS*)-Octahydroindole-1,2-dicarboxylic Acid 1-(1,1-Dimethylethyl) Ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester is synthesized by reacting 2-piperidinecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent medium, such as tetrahydrofuran or acetonitrile . The reaction conditions are generally mild, with temperatures ranging from room temperature to 40°C .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester primarily undergoes deprotection reactions, where the tert-butoxycarbonyl group is removed to reveal the free amine. This deprotection can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol . The compound can also participate in substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol, oxalyl chloride in methanol
Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine.
Major Products
The major product formed from the deprotection of this compound is 2-piperidinecarboxylic acid. In substitution reactions, various derivatives of 2-piperidinecarboxylic acid can be formed depending on the substituents used .
Scientific Research Applications
rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a protecting group for amines during the synthesis of complex molecules . In biology, it is employed in the synthesis of peptides and proteins, where it helps in protecting amino groups during chain elongation . In medicine, this compound is used in the development of pharmaceuticals, where it aids in the synthesis of drug molecules with specific functional groups .
Mechanism of Action
The mechanism of action of rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester involves the protection of amine groups through the formation of a carbamate linkage. This linkage is stable under basic and nucleophilic conditions, preventing unwanted reactions at the amine site . The deprotection mechanism involves the cleavage of the carbamate linkage by strong acids, resulting in the release of the free amine . The molecular targets and pathways involved in this process are primarily related to the stability and reactivity of the carbamate linkage .
Comparison with Similar Compounds
rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester is similar to other protecting groups such as benzyl carbamate and fluorenylmethyloxycarbonyl (Fmoc) in terms of its function and application. this compound is unique in its stability under basic conditions and its ease of removal using strong acids . Other similar compounds include:
Benzyl carbamate: Stable under acidic conditions but requires catalytic hydrogenation for removal.
Fluorenylmethyloxycarbonyl (Fmoc): Stable under basic conditions and removed using mild bases.
This compound stands out due to its balance of stability and ease of removal, making it a preferred choice in many synthetic applications .
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